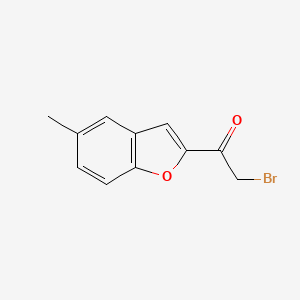

2-Bromo-1-(5-methyl-1-benzofuran-2-yl)ethan-1-one

描述

属性

IUPAC Name |

2-bromo-1-(5-methyl-1-benzofuran-2-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO2/c1-7-2-3-10-8(4-7)5-11(14-10)9(13)6-12/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOHMGDPGIPLEOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=C2)C(=O)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(5-methyl-1-benzofuran-2-yl)ethan-1-one typically involves the bromination of 1-(5-methyl-1-benzofuran-2-yl)ethan-1-one. This can be achieved through the following steps:

Starting Material: 1-(5-methyl-1-benzofuran-2-yl)ethan-1-one.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

化学反应分析

Types of Reactions

2-Bromo-1-(5-methyl-1-benzofuran-2-yl)ethan-1-one can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar solvents like methanol or ethanol.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products

Nucleophilic Substitution: Substituted benzofuran derivatives with various functional groups.

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

科学研究应用

Chemistry

Intermediate in Organic Synthesis :

2-Bromo-1-(5-methyl-1-benzofuran-2-yl)ethan-1-one serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its structure allows for further modifications that can lead to the development of novel compounds with desired properties.

Anticancer Properties :

Research indicates that derivatives of benzofuran, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that the introduction of bromine into the benzofuran structure enhances cytotoxicity. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| K562 (Leukemia) | 20 |

| PC3 (Prostate Cancer) | 15 |

| SW620 (Colon Cancer) | 25 |

| Caki 1 (Kidney Cancer) | >100 |

The mechanism of action involves the induction of apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and caspase activation .

Antibacterial Activity :

The compound also demonstrates antibacterial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for some strains are as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 - 32 |

| Escherichia coli | 32 - 64 |

These findings suggest that bromine substitution enhances antibacterial efficacy, making it a candidate for further development in antimicrobial therapies .

Cytotoxicity Assays

A study evaluated the cytotoxic effects of benzofuran derivatives on K562 leukemia cells. The introduction of bromine significantly increased cytotoxicity compared to unsubstituted compounds. The results indicated that compounds with bromine substitutions showed enhanced activity, supporting their potential as anticancer agents .

作用机制

The mechanism of action of 2-Bromo-1-(5-methyl-1-benzofuran-2-yl)ethan-1-one involves its interaction with specific molecular targets. The bromine atom and benzofuran ring can facilitate binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituted Benzofuran Derivatives

(a) 1-(5-Bromo-1-benzofuran-2-yl)ethanone

- Structure : Lacks the 5-methyl group present in the target compound.

- Applications : Studied for its biological activities, including anticonvulsant and anti-inflammatory properties .

- Synthesis : Prepared via electrophilic substitution reactions, similar to the target compound but without methyl group functionalization .

(b) (5-Bromo-3-methyl-1-benzofuran-2-yl)(phenyl)methanone (CAS: 1261352-83-3)

- Structure : Replaces the bromoacetyl group with a phenyl ketone and introduces a methyl group at the 3-position.

- Molecular Formula : C₁₆H₁₁BrO₂ .

- Key Difference : The phenyl ketone moiety may enhance lipophilicity compared to the acetyl group in the target compound .

(c) 1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropan-1-one (CAS: 1432681-76-9)

Heterocyclic Variants

(a) 1-(5-Bromofuran-2-yl)ethan-1-one

- Structure : Replaces benzofuran with a simpler furan ring.

- Molecular Formula : C₆H₅BrO₂ .

- Applications : Used in agrochemical synthesis but lacks the aromatic stability of benzofuran derivatives .

(b) 1-(5-Bromo-4-methylthiophen-2-yl)ethan-1-one (CAS: 859199-06-7)

Halogenated and Methoxy-Substituted Analogues

(a) 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one (CAS: 343-04-4)

- Structure : Contains a fluoro-methoxy phenyl group instead of benzofuran.

- Molecular Formula : C₉H₈BrFO₂ .

- Synthesis : Highlights the versatility of bromoacetyl intermediates in generating fluorinated bioactive molecules .

(b) 2-Bromo-1-(3,5-dimethoxyphenyl)ethan-1-one

Structural and Analytical Insights

- Crystallography : Tools like SHELX and ORTEP-III are widely used for structural determination of benzofuran derivatives .

- Chromatography : Reverse-phase HPLC (e.g., Newcrom R1 column) effectively separates bromoacetyl aromatic compounds, as demonstrated for 2-bromo-1-(3-(phenylmethoxy)phenyl)ethan-1-one .

生物活性

2-Bromo-1-(5-methyl-1-benzofuran-2-yl)ethan-1-one is a benzofuran derivative that has garnered attention for its significant biological activity, particularly in anticancer research. The compound is characterized by a bromine atom attached to the second carbon of the ethanone group, linked to a 5-methyl-1-benzofuran moiety. This unique structure contributes to its enhanced cytotoxic potential against various cancer cell lines while exhibiting lower toxicity towards normal cells.

The chemical formula of this compound is . The compound's structural features include:

| Feature | Description |

|---|---|

| Molecular Weight | 241.08 g/mol |

| Functional Groups | Bromine, Ketone, Methyl group |

| Classification | Benzofuran derivative |

Biological Activity

Research indicates that this compound exhibits notable anticancer properties. The following key findings highlight its biological activity:

Anticancer Effects

- Cytotoxicity : Studies have shown that this compound induces apoptosis in various cancer cell lines, including K562 (chronic myelogenous leukemia), MOLT-4 (acute lymphoblastic leukemia), and others. The IC50 values for these cell lines demonstrate its effectiveness:

- Mechanism of Action : The cytotoxic effects are primarily attributed to the compound's ability to inhibit tubulin polymerization, disrupting microtubule formation necessary for cell division. This mechanism leads to increased reactive oxygen species (ROS) production, mitochondrial dysfunction, and subsequent apoptosis .

- Selectivity : Notably, the compound exhibits selective toxicity towards cancer cells compared to normal cells, which is crucial for therapeutic applications. For example, it shows minimal toxicity towards HaCaT cells (human keratinocytes) with an IC50 > 100 µM .

Structure-Activity Relationship (SAR)

The introduction of bromine in benzofuran derivatives has been associated with increased cytotoxic potential. Comparative studies indicate that compounds with similar structures but differing substituents exhibit varying levels of biological activity. For instance:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 2-Bromo Derivative | 5.0 | K562 |

| Non-brominated Benzofuran | >100 | HaCaT |

This suggests that the presence of bromine enhances the interaction with biological targets, making brominated derivatives more potent than their non-brominated counterparts .

Case Studies

Several studies have focused on the biological effects of benzofuran derivatives, including this compound:

- Apoptosis Induction : A study demonstrated that this compound triggers apoptosis in leukemia cells through ROS generation and mitochondrial dysfunction, similar to other benzofuran derivatives tested .

- Therapeutic Index Calculation : The therapeutic index (TI), calculated as the ratio of IC50 values in normal versus cancer cells, indicates a favorable safety profile for this compound, suggesting its potential as a therapeutic agent with reduced side effects .

常见问题

Q. What synthetic methodologies are commonly employed to prepare 2-Bromo-1-(5-methyl-1-benzofuran-2-yl)ethan-1-one, and how can reaction conditions be optimized?

The compound is typically synthesized via Friedel-Crafts acylation. 5-Methyl-1-benzofuran reacts with bromoacetyl bromide in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Yield optimization involves controlling stoichiometry, temperature (0–5°C to room temperature), and inert atmosphere (N₂/Ar). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity .

Q. What spectroscopic and crystallographic techniques are critical for structural characterization?

- 1H/13C NMR : Confirms the benzofuran backbone and bromoacetyl group (e.g., ketone carbonyl at ~190 ppm in 13C NMR).

- FT-IR : Identifies C=O (1680–1720 cm⁻¹) and C-Br (550–650 cm⁻¹) stretches.

- Single-crystal X-ray diffraction : Resolves the orthorhombic Pbca space group with unit cell parameters a = 10.8301 Å, b = 7.4630 Å, c = 21.7213 Å. Data collected on a Bruker diffractometer and refined using SHELXL .

Q. What preliminary biological screening assays are suitable for evaluating this compound’s activity?

Enzyme inhibition assays (e.g., kinase or protease targets) and antimicrobial susceptibility testing (MIC determination via broth microdilution) are standard. The bromine atom’s electrophilicity facilitates covalent interactions with nucleophilic residues (e.g., cysteine thiols), making it a candidate for irreversible inhibition studies .

Advanced Research Questions

Q. How can computational methods clarify the electronic effects of the 5-methyl substituent on reactivity?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) model electron density distribution. The methyl group donates electrons via hyperconjugation, stabilizing the benzofuran ring and altering the electrophilicity of the bromoacetophenone moiety. Comparative studies with non-methylated analogues reveal Hammett substituent constants (σ) to quantify electronic contributions .

Q. What strategies resolve discrepancies in crystallographic data interpretation, particularly for disordered structures?

Use SHELXL’s PART and SIMU instructions to model disorder. Refinement against high-resolution data (e.g., MoKα, λ = 0.71073 Å) with restraints on bond distances/angles. Validate using R-factor convergence (<5% difference between R₁ and wR₂) and residual electron density maps .

Q. How can kinetic isotope effects (KIEs) probe the mechanism of bromine displacement in nucleophilic substitution reactions?

Conduct parallel reactions with deuterated nucleophiles (e.g., D₂O vs. H₂O) and measure rate constants (kₐₚₚ) via GC-MS or UV-Vis. A primary KIE (k_H/k_D > 1) indicates bond-breaking in the rate-determining step, confirming an SN2 mechanism. Secondary KIEs assess transition-state geometry .

Q. What orthogonal assays validate contradictory bioactivity results across cell lines?

- Orthogonal assay 1 : Compare enzyme inhibition (IC₅₀) in recombinant proteins vs. cell lysates.

- Orthogonal assay 2 : Use fluorescence polarization (FP) to measure direct target binding vs. indirect effects in cellular viability assays (e.g., MTT).

- Computational docking : AutoDock Vina or Schrödinger Suite predicts binding poses consistent with activity trends .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。